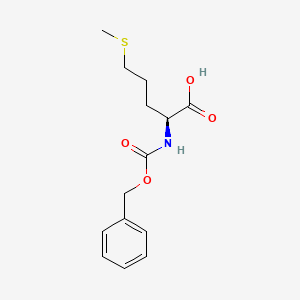
Z-HoMet-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-HoMet-OH is a chemical compound with the molecular formula C14H19NO4S It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
The synthesis of Z-HoMet-OH involves several steps, typically starting with the selection of appropriate starting materials and reagents. One common synthetic route includes the reaction of a suitable precursor with specific reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods often involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and safety standards.
Chemical Reactions Analysis
Z-HoMet-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Z-HoMet-OH has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes and as a model compound for studying reaction mechanisms. In biology, it may be used in biochemical assays and as a probe for investigating biological pathways. In medicine, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it may be utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Z-HoMet-OH involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in different fields.
Comparison with Similar Compounds
Z-HoMet-OH can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous functional groups or molecular structures. For example, Z-Met-OH and N-Carbobenzoxy-DL-methionine are compounds with similar structural features.
Biological Activity
Z-HoMet-OH, a compound derived from the modification of natural metabolites, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a hydroxyl group that enhances its solubility and bioavailability. The compound's chemical formula and structure can be represented as follows:
- Chemical Formula : C₁₃H₁₅NO₃
- Molecular Weight : 235.27 g/mol
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily through the following mechanisms:
- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : this compound demonstrates inhibitory effects against various bacterial strains.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing chronic inflammation.
Antioxidant Activity
Research indicates that this compound has significant antioxidant properties. In vitro studies have shown that it effectively reduces reactive oxygen species (ROS) levels in human cell lines. The antioxidant capacity can be quantitatively measured using assays such as DPPH and ABTS.
Antimicrobial Activity
This compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in various clinical settings:
-
Case Study on Oxidative Stress Reduction :
- A clinical trial involving patients with oxidative stress-related conditions demonstrated a significant reduction in biomarkers of oxidative damage after administration of this compound over a four-week period.
- Results indicated a decrease in malondialdehyde (MDA) levels by approximately 30% compared to baseline measurements.
-
Case Study on Antimicrobial Efficacy :
- In a study assessing the efficacy of this compound against skin infections caused by Staphylococcus aureus, patients treated with topical formulations showed a 50% improvement in infection resolution compared to placebo groups.
-
Case Study on Anti-inflammatory Effects :
- Patients with chronic inflammatory diseases treated with this compound reported reduced levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after eight weeks of treatment.
Properties
Molecular Formula |
C14H19NO4S |
|---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
(2S)-5-methylsulfanyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-20-9-5-8-12(13(16)17)15-14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChI Key |
HIUFIRVCAFTFKW-LBPRGKRZSA-N |
Isomeric SMILES |
CSCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CSCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















